L-Glutaminyl-L-tyrosylglycyl-L-leucine

Description

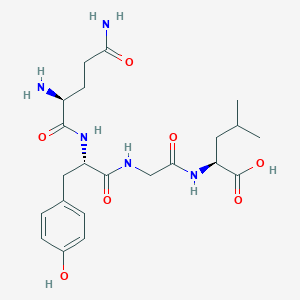

The compound "L-Glutaminyl-L-tyrosylglycyl-L-leucine" is a peptide sequence comprising glutamine (Gln), tyrosine (Tyr), glycine (Gly), and leucine (Leu). Instead, the closest structurally related compounds include longer peptides with overlapping residues and functional groups. For instance, L-Leucine, glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl- (CAS 922510-16-5) is an octapeptide containing Gln, Tyr, Gly, and Leu within its sequence, alongside additional residues like alanine (Ala) and valine (Val) . Its molecular formula is C₃₈H₆₁N₉O₁₁, with a molecular weight of 819.94 g/mol.

Properties

CAS No. |

823838-28-4 |

|---|---|

Molecular Formula |

C22H33N5O7 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C22H33N5O7/c1-12(2)9-17(22(33)34)26-19(30)11-25-21(32)16(10-13-3-5-14(28)6-4-13)27-20(31)15(23)7-8-18(24)29/h3-6,12,15-17,28H,7-11,23H2,1-2H3,(H2,24,29)(H,25,32)(H,26,30)(H,27,31)(H,33,34)/t15-,16-,17-/m0/s1 |

InChI Key |

HQVOHSSOIJFYFK-ULQDDVLXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Merrifield’s Classical Approach

The Merrifield method, pioneered in the 1960s, remains a cornerstone for peptide synthesis. In this approach, the C-terminal leucine residue is anchored to a polystyrene resin via a covalent bond. Sequential coupling of glycyl, tyrosyl, and glutaminyl residues follows, with carbobenzoxy (Cbz) groups protecting α-amino termini. Deprotection is achieved using hydrogen bromide (HBr) in acetic acid, as demonstrated in the synthesis of analogous tetrapeptides like Leu-Ala-Gly-Val. Key steps include:

- Resin Activation : Chloromethylated polystyrene resin is functionalized with leucine.

- Stepwise Coupling : Glycine, tyrosine, and glutamine are added using dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Final Cleavage : Hydrolysis with HBr/acetic acid releases the peptide from the resin.

Yields for SPPS typically range between 75–90% per coupling step, though cumulative yields for tetrapeptides may drop to ~50% due to stepwise inefficiencies.

Solution-Phase Synthesis

Carbobenzoxy-Protected Sequential Coupling

Solution-phase synthesis employs temporary protection strategies. A representative protocol from Organic Syntheses involves:

- Cbz-Glutamine Activation : Cbz-Gln is converted to a mixed anhydride using isobutyl chloroformate.

- Coupling with Tyrosine : The anhydride reacts with tyrosine methyl ester, yielding Cbz-Gln-Tyr-OMe (85% yield).

- Glycine and Leucine Addition : Sequential couplings with glycine and leucine use DCC, followed by HBr deprotection.

This method achieves an overall yield of 65–70% for tetrapeptides but requires extensive purification via column chromatography.

Mixed Anhydride and Active Ester Methods

Alternative approaches use p-nitrophenyl esters for activated intermediates. For instance, Z-Gly-Tyr-Gly-Leu synthesis via p-nitrophenyl esters achieved 78% yield after recrystallization.

Enzymatic and Chemoenzymatic Methods

L-Amino Acid Ligase Catalysis

Pseudomonas syringae TabS ligase enables ATP-dependent dipeptide formation. While primarily used for dipeptides (e.g., Gln-Thr and Leu-Leu), iterative applications could assemble Gln-Tyr-Gly-Leu. Optimal conditions include:

Yields for enzymatic dipeptide synthesis reach 80–95%, but tetrapeptide assembly would necessitate multiple steps with potential efficiency losses.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is standard for purity assessment. For example, Leu-Ile synthesized via enzymatic methods showed >95% purity using a gradient of acetonitrile/water.

Mass Spectrometry

MALDI-TOF and LC-ESI-MS confirm molecular weights. Gln-Tyr-Gly-Leu (theoretical MW: 511.55 g/mol) would exhibit [M+H]⁺ at m/z 512.55.

Comparative Evaluation of Synthetic Methodologies

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| SPPS (Merrifield) | 50–60% | 85–90% | Automation-friendly; scalable | Residue-dependent coupling efficiency |

| Solution-Phase (Cbz) | 65–70% | 75–85% | High yields per step | Labor-intensive purification |

| Enzymatic (TabS ligase) | 30–40%* | >90% | Eco-friendly; no toxic reagents | Multi-step complexity; substrate limits |

*Estimated for tetrapeptide assembly.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-tyrosylglycyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

Oxidation: Dityrosine, oxidized tyrosine derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Glutaminyl-L-tyrosylglycyl-L-leucine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-tyrosylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

CAS 922510-16-5

The presence of Gly and Ala contributes to structural flexibility .

CAS 333374-89-3

The Gly-Gly motif may confer conformational adaptability, useful in enzyme-substrate interactions .

CAS 441776-98-3

This heptapeptide contains two Tyr residues and a Phe, enabling strong aromatic interactions. The C-terminal Arg introduces a positively charged group, likely enhancing solubility in aqueous environments and facilitating receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.